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molecular formula C13H9N3O2 B8363188 4-hydroxy-3-pyridin-3-yl-1H-[1,8]naphthyridin-2-one

4-hydroxy-3-pyridin-3-yl-1H-[1,8]naphthyridin-2-one

Cat. No. B8363188
M. Wt: 239.23 g/mol
InChI Key: XHXQDGAGTWFRLY-UHFFFAOYSA-N
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Patent
US08987455B2

Procedure details

To a solution of 2-amino-nicotinic acid methyl ester (200 mg) (Example 1.1) in N,N-dimethylformamide (“DMF”) (2 ml) was added sodium ethoxide (21 μl) (21% by weight in ethanol) followed by ethyl-3-pyridyl-acetate (200 μl). The reaction mixture was heated in the microwave at 150° C. for 15 minutes. The mixture was quenched by addition of aqueous hydrochloric acid (2M) (0.72 ml) and then diluted with water. The precipitate was isolated by filtration and washed with water and finally triturated with diethyl ether to give 4-hydroxy-3-pyridin-3-yl-1H-[1,8]naphthyridin-2-one as a beige solid (109 mg). 1H-NMR (400 MHz, d6-DMSO): 11.75 (bs, 1H), 8.70 (m, 1H), 8.52-8.53 (dd, 1H), 8.48-8.49 (dd, 1H), 8.35-8.37 (dd, 1H), 7.98 (d, 1H), 7.45-7.49 (dd, 1H), 7.23-7.26 (dd, 1H) ppm.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
21 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][C:5]=1[NH2:10].[O-]CC.[Na+].C([O:18][C:19](=O)[CH2:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)C>CN(C)C=O>[OH:11][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:10][C:19](=[O:18])[C:20]=1[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C1=C(N=CC=C1)N)=O
Name
Quantity
21 μL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)OC(CC=1C=NC=CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by addition of aqueous hydrochloric acid (2M) (0.72 ml)
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
finally triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(NC2=NC=CC=C12)=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 109 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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